molecular formula C7H4Br3I B14766778 1,2,5-Tribromo-4-iodo-3-methylbenzene

1,2,5-Tribromo-4-iodo-3-methylbenzene

Cat. No.: B14766778
M. Wt: 454.72 g/mol
InChI Key: RPVQQLUIHKHTJM-UHFFFAOYSA-N
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Description

1,2,5-Tribromo-4-iodo-3-methylbenzene is a polyhalogenated aromatic compound of high interest in advanced organic synthesis and materials science research. Its structure features a 1,2,4,5-substitution pattern on the benzene ring, creating a well-defined steric and electronic environment. The presence of both bromine and iodine atoms on the same aromatic core is particularly valuable, as these halogens possess distinct reactivity profiles in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . This allows researchers to use this compound as a versatile scaffold for the sequential, regioselective construction of complex, multifunctional aromatic systems, which are crucial in the development of organic conductive polymers and in organometallic chemistry . The methyl group at the 3-position offers an additional site for further functionalization, for instance, through free radical halogenation under UV light . This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Br3I

Molecular Weight

454.72 g/mol

IUPAC Name

1,2,5-tribromo-4-iodo-3-methylbenzene

InChI

InChI=1S/C7H4Br3I/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3

InChI Key

RPVQQLUIHKHTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1I)Br)Br)Br

Origin of Product

United States

Overview of Halogenated Benzenes in Advanced Organic Chemistry

Halogenated benzenes, or haloarenes, are aromatic hydrocarbons in which one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). ncert.nic.in These compounds are not merely simple derivatives but are fundamental building blocks in a vast array of chemical applications. Their utility spans from intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers to their use as solvents and heat transfer agents. ncert.nic.in

The introduction of halogen atoms onto a benzene ring profoundly alters its chemical properties. The carbon-halogen (C-X) bond's nature, particularly its polarity and bond strength, is pivotal. Halogens are more electronegative than carbon, inducing a partial positive charge on the carbon atom to which they are attached. byjus.com This modification makes the aromatic ring susceptible to nucleophilic attack under certain conditions, a reactivity pattern not typically observed in benzene itself. byjus.com

Furthermore, haloarenes are exceptionally important substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. nih.govyoutube.com These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are indispensable tools in the construction of complex organic molecules. The reactivity of the haloarene in these couplings is dependent on the halogen, generally following the trend I > Br > Cl > F, a direct consequence of the C-X bond dissociation energy.

Unique Structural and Electronic Features of Highly Substituted Haloarenes

When multiple halogen atoms are introduced onto a benzene (B151609) ring, as in the case of 1,2,5-Tribromo-4-iodo-3-methylbenzene, the molecule acquires unique structural and electronic characteristics that go beyond the simple sum of individual substituent effects. nih.govrsc.org

Structural Features: The presence of multiple, bulky halogen atoms in close proximity leads to significant steric hindrance. nih.gov This crowding can cause distortions in the benzene ring's planarity and alter bond lengths and angles from their ideal values. For instance, to minimize steric repulsion, C-C-Br or C-C-I bond angles may deviate from the standard 120° of an sp² hybridized carbon. This steric strain can influence the molecule's conformational preferences and its ability to interact with catalysts or reagents.

Electronic Features: Electronically, halogens exert a dual influence on the aromatic ring:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network. This effect is deactivating, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. researchgate.net

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This effect donates electron density, particularly to the ortho and para positions. researchgate.net

In polyhalogenated systems, the interplay of these effects from multiple halogens creates a complex electronic landscape. The strong cumulative inductive withdrawal by four halogen atoms in a molecule like this compound makes the aromatic ring significantly electron-deficient. This pronounced electron deficiency enhances its reactivity towards nucleophiles and influences the regioselectivity of substitution reactions. rsc.org

Research Rationale and Focus on 1,2,5 Tribromo 4 Iodo 3 Methylbenzene As a Model Compound for Mechanistic and Synthetic Studies

While specific research singling out 1,2,5-Tribromo-4-iodo-3-methylbenzene as a model compound is not extensively documented, its structure makes it an ideal candidate for investigating fundamental questions in synthetic and mechanistic chemistry. The rationale for its use as a model system is built on its distinct features, which allow for the systematic study of reactivity and selectivity.

A key feature of this molecule is the presence of two different types of halogens: bromine and iodine. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. nih.gov This reactivity difference allows for selective functionalization. For example, a Suzuki or Sonogashira coupling could be performed selectively at the C-I bond, leaving the three C-Br bonds intact for subsequent, different transformations. nih.gov This makes this compound an excellent platform for developing and testing sequential or one-pot multi-component reactions, which are highly valued for their efficiency in building molecular complexity. nih.gov

Furthermore, the three bromine atoms are in chemically non-equivalent positions (C1, C2, and C5). This arrangement presents a challenge and an opportunity for studying regioselectivity in the functionalization of the C-Br bonds after the C-I bond has reacted. nih.gov Researchers could investigate how steric hindrance from the adjacent methyl group and the other bromine atoms, as well as subtle electronic differences, direct the second and third coupling reactions to a specific site. acs.org Such studies are crucial for developing predictive models for the functionalization of complex polyhalogenated aromatics. nih.gov

Current Challenges in the Synthesis and Functionalization of Densely Halogenated Aromatic Compounds

Strategic Approaches to Controlled Multi-Halogenation of Aromatic Scaffolds

The controlled introduction of multiple halogen atoms onto an aromatic ring is a foundational challenge in the synthesis of polyhalogenated arenes. The development of regioselective methods is crucial to obtaining the desired substitution pattern, especially in scaffolds bearing multiple, and often conflicting, directing groups.

Regioselective Halogenation Strategies

The synthesis of a polysubstituted benzene (B151609) like 1,2,5-tribromo-4-iodo-3-methylbenzene requires a carefully planned sequence of electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.

The process typically begins with an activated aromatic substrate, such as toluene (B28343). The methyl group is an activating, ortho, para-director. Halogenation of toluene with reagents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will yield a mixture of o-bromotoluene and p-bromotoluene. masterorganicchemistry.com To achieve a specific multi-halogenated pattern, subsequent halogenation steps must consider the combined directing effects of the methyl group and the newly introduced halogen(s). Halogens are deactivating yet also ortho, para-directing.

A plausible synthetic route would involve iterative halogenation steps where the steric hindrance and electronic properties of the existing substituents guide the position of the incoming electrophile. For instance, starting from toluene, a sequence of brominations could be performed. After the first bromination, the second and third brominations would be directed by both the methyl group and the existing bromine atoms. The introduction of iodine can be more challenging and is often accomplished using specific iodinating agents or through halogen exchange reactions. Depending on the desired solvent, different regioselectivity can be achieved; for example, using chlorinated solvents can favor α-chlorination (on the methyl group), while water-miscible polar solvents tend to favor aromatic chlorination. rsc.orgresearchgate.net

Halogen Exchange Reactions in Polyhalogenated Benzenes

Halogen exchange, particularly the conversion of aryl bromides or chlorides to aryl iodides, represents a powerful strategy for the selective introduction of iodine into a pre-existing polyhalogenated scaffold. While the classic Finkelstein reaction involves the exchange of alkyl halides, this transformation is more challenging for aryl halides due to the stronger carbon-halogen bond. wikipedia.org

The "aromatic Finkelstein reaction" can be effectively catalyzed by transition metals. wikipedia.org Copper(I) iodide (CuI), often in combination with diamine ligands, is a common catalyst for converting aryl bromides to aryl iodides. mdpi.comorganic-chemistry.org Nickel complexes have also been shown to catalyze this transformation effectively. wikipedia.orgnih.gov This method is highly valuable as it allows for the late-stage introduction of iodine. A synthetic strategy for a compound like this compound could involve the synthesis of a tetrabromo-3-methylbenzene precursor, followed by a selective, metal-catalyzed halogen exchange at the sterically most accessible or electronically most favorable position to replace a bromine atom with iodine. The reaction is driven towards the product by using a large excess of the halide salt or by exploiting the differential solubility of the resulting metal halide salts. wikipedia.org

Site-Selective Functionalization of Polyhalogenated Arenes Bearing Dissimilar and Identical Halogens

Polyhalogenated arenes are valuable precursors for creating more complex architectures through sequential cross-coupling reactions. The ability to functionalize one C-X bond while leaving others intact is a key challenge, particularly when the halogen atoms are identical. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are among the most powerful methods for forming C-C bonds. nih.gov In polyhalogenated substrates, selectivity is often determined during the first step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond. nih.govyoutube.com The relative reactivity of different C-X bonds (C-I > C-Br > C-Cl) can be exploited for selective coupling when dissimilar halogens are present. However, when identical halogens are present, achieving site-selectivity requires more nuanced control based on ligand design or the substrate's intrinsic properties. nih.govnih.gov

The ligands coordinated to the metal center play a crucial role in modulating its reactivity and selectivity. By carefully designing and selecting ligands, it is possible to direct the catalyst to a specific C-X bond, even overriding the inherent electronic or steric biases of the substrate. nih.govacs.org

Bulky phosphine (B1218219) ligands, for instance, can direct the palladium catalyst to the least sterically hindered C-X bond. Conversely, specific ligand architectures can promote reaction at a more hindered position. The electronic properties of the ligand are also critical. Electron-rich ligands can increase the rate of oxidative addition, while electron-deficient ligands may favor reaction at more electron-poor sites on the aromatic ring. nih.govresearchgate.net Studies on dihalopyridines have shown that electron-deficient bidentate ligands like dppf can favor coupling at one position, while electron-rich monodentate ligands like QPhos promote reaction at another, demonstrating that complementary site-selectivities can be achieved through rational ligand choice. nih.govresearchgate.net

Table 1. Influence of Ligand on Site-Selectivity in Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine
LigandCatalyst SystemMajor Coupling SiteLigand Characteristics
dppfPd(OAc)₂/dppfC3Bidentate, Electron-Deficient
QPhosPd(OAc)₂/QPhosC5Monodentate, Electron-Rich
dtbpfPd(OAc)₂/dtbpfC5Bidentate, Electron-Rich, Bulky

This table summarizes findings on how different phosphine ligands can direct the site of Suzuki-Miyaura coupling on a model heteroaromatic substrate, 3,5-dichloropyridazine, illustrating the principle of ligand-controlled regioselectivity. Data sourced from a study by Dai et al., as reviewed in reference researchgate.net.

In the absence of overriding ligand effects, the inherent steric and electronic properties of the polyhalogenated substrate govern the site of reaction. nih.govrsc.org Oxidative addition of the palladium catalyst is generally favored at the most electrophilic (electron-poor) carbon center and the least sterically hindered position.

Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) on the aromatic ring can significantly influence the electron distribution, making the ortho and para C-X bonds more susceptible to oxidative addition. For example, in the sequential Suzuki-Miyaura coupling of 1,4-dibromo-nitrobenzene, the first coupling occurs preferentially at the C-Br bond ortho to the electron-withdrawing nitro group. nih.gov

Steric Effects: Steric hindrance plays a straightforward role in directing reactivity. A C-X bond that is flanked by bulky substituents will be less accessible to the metal catalyst complex, leading to preferential reaction at a less congested site. nih.govresearchgate.net This principle is often the default controlling factor in substrates without strong electronic biases. The selectivity is determined by the energy required to distort the carbon-halogen bond to the transition-state geometry, which is influenced by both bond dissociation energy and steric accessibility. acs.org

Table 2. Examples of Substrate-Controlled Site-Selectivity in Cross-Coupling Reactions
SubstrateControlling FactorSite of Mono-functionalizationRationale
1,4-Dibromo-2-nitrobenzeneElectronicC4 (ortho to -NO₂)The nitro group strongly activates the ortho C-Br bond toward oxidative addition. nih.gov
2,6-DichlorotolueneStericC2 or C6Both C-Cl bonds are electronically similar; steric hindrance from the methyl group is minimal.
1,3-Dibromo-2,4,6-trimethylbenzeneStericNo Reaction / Slow ReactionSevere steric hindrance from flanking methyl groups impedes catalyst approach to C-Br bonds.
2,4-DichloropyridineElectronicC4The C4 position is generally more electrophilic than C2 in pyridines, favoring oxidative addition. nih.gov

This table provides illustrative examples of how the inherent electronic and steric properties of polyhalogenated arenes dictate the regiochemical outcome of transition metal-catalyzed cross-coupling reactions.

Directed Functionalization Approaches (e.g., Directed Ortho-Metalation)

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce a substituent with high precision. wikipedia.org

The efficacy of the DMG is paramount and is ranked based on its coordinating ability. Strong DMGs include amides, sulfonamides, and carbamates, while moderate and weak DMGs encompass ethers and amines. organic-chemistry.org The choice of solvent, typically ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, is also crucial as they can influence the aggregation state and reactivity of the organolithium reagent. uwindsor.ca

In the context of synthesizing polyhalogenated arenes analogous to this compound, DoM can be envisioned as a key step. For instance, a suitably substituted benzene ring bearing a powerful DMG could be selectively lithiated at a specific ortho-position, followed by quenching with an iodine or bromine source to introduce the desired halogen. Iterative DoM and halogenation steps, potentially in combination with other functionalization reactions, could then be employed to build up the complex halogenation pattern. The regiochemical outcome is dictated by the position of the DMG, offering a level of control not achievable with traditional halogenation methods that are governed by the inherent electronic and steric properties of the substrate. wikipedia.orgnih.gov

Table 1: Key Features of Directed ortho-Metalation (DoM)

Feature Description Examples
Directing Metalation Group (DMG) A functional group that coordinates to the organolithium reagent, directing deprotonation to the ortho-position. -CONR₂, -SO₂NR₂, -OCONR₂, -OMe
Organolithium Reagent A strong base used to deprotonate the aromatic ring. n-Butyllithium, sec-Butyllithium, tert-Butyllithium
Electrophile A reagent that reacts with the aryllithium intermediate to introduce a functional group. I₂, Br₂, Cl₂, CO₂, aldehydes, ketones
Solvent Typically an aprotic, coordinating solvent. Tetrahydrofuran (THF), Diethyl ether (Et₂O)

Photochemically Initiated Processes for Site-Selective Functionalization

Photochemically initiated processes, particularly those involving photoredox catalysis, have emerged as a versatile and sustainable approach for the site-selective functionalization of C–H bonds in aromatic compounds. rsc.orgacs.orgnih.gov These methods utilize visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions. rsc.orgrsc.org

For the synthesis of polyhalogenated arenes, photocatalytic methods can be employed for direct C–H halogenation. mdpi.comresearchgate.net The general mechanism often involves the photocatalyst absorbing light and reaching an excited state. This excited state can then oxidize a halide anion (X⁻) to a halogen radical (X•). The halogen radical can then undergo hydrogen atom abstraction (HAT) from the arene, or directly add to the aromatic ring, leading to the halogenated product. nih.gov

The regioselectivity of these reactions can be influenced by several factors, including the electronic and steric properties of the substrate, the nature of the photocatalyst, and the reaction conditions. acs.orgnih.govescholarship.org For instance, the use of specific photocatalysts or additives can promote halogenation at positions that are not favored under traditional electrophilic conditions. rsc.org This offers a powerful tool for the synthesis of complex polyhalogenated aromatics where precise control over the substitution pattern is required. Recent advancements have demonstrated the utility of various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, for these transformations. acs.orgmdpi.com

Table 2: Comparison of Photochemical Halogenation Strategies

Strategy Description Advantages
Photoredox Catalysis Utilizes a photocatalyst to generate halogen radicals from halide sources upon visible light irradiation. Mild reaction conditions, high functional group tolerance, potential for unique regioselectivity.
Photoinduced Ligand-to-Metal Charge Transfer (LMCT) Involves the photoexcitation of a metal-substrate complex, leading to a single electron transfer and radical formation. Can enable decarboxylative halogenation of aromatic carboxylic acids.
Direct Photo-halogenation Uses UV light to homolytically cleave a halogen-halogen bond, generating halogen radicals. Simple setup, but often lacks selectivity.

Synthesis Utilizing Hypervalent Iodine Reagents for Aryl Halogenation and Further Functionalization

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their low toxicity, high reactivity, and stability. acs.orgrsc.orgnih.gov These compounds, in which the iodine atom exceeds the standard octet of electrons, act as powerful electrophiles and oxidizing agents, facilitating a wide range of transformations, including the halogenation of aromatic compounds. uab.catresearchgate.netarkat-usa.org

Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are commonly used in conjunction with a halide source (e.g., I₂, KI, KBr) to effect the iodination or bromination of arenes. rsc.orgdiva-portal.orgnih.gov The hypervalent iodine reagent activates the halogen, making it more electrophilic and capable of reacting with even electron-deficient aromatic rings. researchgate.net The mechanism is believed to involve the formation of a highly reactive iodine(III)-halogen intermediate.

The versatility of hypervalent iodine reagents extends beyond simple halogenation. They can be employed in one-pot procedures for the synthesis of more complex structures. For example, the intramolecular cyclization of unsaturated substrates can be initiated by a hypervalent iodine-mediated halogenation. nih.gov Furthermore, these reagents can be used to generate diaryliodonium salts, which are valuable precursors for cross-coupling reactions, allowing for the introduction of aryl groups. diva-portal.orgnih.gov The ability to fine-tune the reactivity of the hypervalent iodine reagent by modifying its ligands provides an additional layer of control over the synthetic outcome. acs.orgnih.gov

Table 3: Common Hypervalent Iodine Reagents in Aryl Halogenation

Reagent Abbreviation Typical Application
(Diacetoxyiodo)benzene PIDA Mild oxidant for iodination and bromination in the presence of a halogen source.
[Bis(trifluoroacetoxy)iodo]benzene PIFA A more powerful oxidant, often used for less reactive arenes.
Iodosylbenzene PhIO Used in combination with other reagents to generate reactive halogenating species.
2-Iodoxybenzoic acid IBX A powerful and versatile oxidant.
Dichloroiodobenzene PhICl₂ A direct source of electrophilic chlorine.

Electrochemical Synthesis Pathways for Polyhalogenated Aromatics

Electrochemical synthesis offers a green and efficient alternative to conventional methods for the halogenation of aromatic compounds. acs.orgnih.gov By using an electric current to drive the reaction, the need for stoichiometric chemical oxidants can be eliminated, reducing waste and often proceeding under milder conditions. acs.orgresearchgate.net

In the context of synthesizing polyhalogenated aromatics, electrochemical C–H halogenation can be achieved using simple and inexpensive sodium halides (NaX, where X = Cl, Br, I) as the halogen source. acs.orgresearchgate.net The mechanism involves the anodic oxidation of the halide anion to generate the corresponding halogen molecule (X₂). This in situ generated halogen then acts as the electrophile in the subsequent aromatic substitution reaction. acs.org

This method has been successfully applied to a variety of electron-rich arenes and heteroarenes. acs.orgnih.gov The selectivity of the reaction can often be controlled by tuning the reaction parameters, such as the applied potential, current density, solvent, and supporting electrolyte. The ability to perform these reactions at room temperature and without harsh reagents makes electrochemistry a particularly attractive approach for the synthesis of complex and sensitive molecules. acs.org

Table 4: Advantages of Electrochemical Halogenation

Advantage Description
Environmental Friendliness Avoids the use of stoichiometric chemical oxidants, reducing chemical waste.
Mild Reaction Conditions Often proceeds at room temperature and ambient pressure.
High Atom Economy Utilizes simple halide salts as the halogen source.
Controllability Reaction parameters such as potential and current can be precisely controlled to influence selectivity.
Scalability Can be adapted for both small-scale and large-scale synthesis. nih.gov

Biosynthetic Pathways and Enzymatic Halogenation Relevant to Polyhalogenated Aromatics

Nature has evolved a diverse array of enzymes, known as halogenases, that are capable of regioselectively incorporating halogen atoms into organic molecules, including aromatic compounds. rsc.orgnih.gov These biocatalytic approaches offer a highly selective and environmentally benign route to halogenated compounds, often achieving selectivities that are difficult to replicate with traditional chemical methods. rsc.org

Halogenases are broadly classified based on their mechanism and cofactor requirements. The two major classes relevant to aromatic halogenation are the flavin-dependent halogenases (FDHs) and the haloperoxidases. frontiersin.orgrsc.org

Flavin-dependent halogenases utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor and molecular oxygen to generate a highly electrophilic halogenating species, likely a hypohalous acid (HOX), which is then delivered to the aromatic substrate within the enzyme's active site. frontiersin.orgrsc.org This controlled delivery ensures high regioselectivity. FDHs are known to halogenate a variety of aromatic substrates, including tryptophans and phenols. nih.govnih.gov

Haloperoxidases, on the other hand, contain a heme iron or vanadium cofactor and utilize hydrogen peroxide to oxidize halide ions to an electrophilic halogenating agent. frontiersin.org This reactive species can then halogenate electron-rich aromatic substrates. nih.gov

The study of these enzymatic pathways not only provides insights into the natural biosynthesis of halogenated compounds but also offers opportunities for their application in synthetic organic chemistry. Through enzyme engineering and the development of chemoenzymatic cascades, it may be possible to harness the exquisite selectivity of halogenases for the synthesis of complex polyhalogenated aromatics. rsc.org

Table 5: Classes of Halogenase Enzymes for Aromatic Halogenation

Enzyme Class Cofactor Oxidant Halogenating Species Substrate Scope
Flavin-Dependent Halogenases (FDHs) Flavin Adenine Dinucleotide (FAD) O₂ Hypohalous acid (HOX) Tryptophan, phenols, various aromatics
Heme-Dependent Haloperoxidases Heme Iron H₂O₂ Hypohalous acid (HOX) Electron-rich aromatics
Vanadium-Dependent Haloperoxidases Vanadate H₂O₂ Hypohalous acid (HOX) Electron-rich aromatics

Fundamental Studies on Carbon-Halogen Bond Activation and Cleavage in Haloaromatics

The reactivity of this compound is fundamentally governed by the nature of its four carbon-halogen (C-X) bonds. The activation and cleavage of these bonds are the initial, and often rate-determining, steps in many of its chemical transformations.

Carbon-halogen bonds can break in two primary ways: homolytically or heterolytically. chemistrysteps.compressbooks.pub

Homolytic Cleavage (Homolysis): In this pathway, the two electrons in the C-X bond are split evenly between the carbon and the halogen atom, resulting in the formation of an aryl radical and a halogen radical. byjus.comquora.com This process is typically initiated by heat or ultraviolet (UV) light and is characteristic of radical reactions. pressbooks.pub For this compound, homolysis would lead to a tribromo-methylphenyl radical and either a bromine or an iodine radical. The energy required for this process is known as the bond dissociation energy (BDE).

Heterolytic Cleavage (Heterolysis): This pathway involves an uneven distribution of the bonding electrons upon cleavage. chemistrysteps.com One fragment retains both electrons, forming an anion, while the other is left with a positive charge, forming a cation. quora.com In the context of haloaromatics, the more electronegative halogen atom typically takes both electrons, yielding a halide anion (X⁻) and an aryl cation. byjus.com This mode of cleavage is more common in polar solvents and is a key feature of ionic reactions, such as certain nucleophilic substitutions. byjus.com

The preferred cleavage pathway is influenced by reaction conditions, including the solvent, temperature, and the presence of initiators or catalysts.

Cleavage TypeDescriptionResulting SpeciesTypical Conditions
Homolytic Symmetrical splitting of the covalent bond; each atom retains one electron. byjus.comAryl Radical, Halogen RadicalHigh temperature, UV light pressbooks.pub
Heterolytic Unsymmetrical splitting of the covalent bond; one atom retains both electrons. chemistrysteps.comAryl Cation, Halide AnionPolar solvents, Ionic reagents

The stability and reactivity of the carbon-halogen bonds in this compound are not uniform. Two major factors are at play: the identity of the halogen and the effects of the adjacent methyl group.

Halogen Identity: The C-X bond strength decreases down the halogen group: C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most labile in the molecule. This makes the iodine atom the most likely leaving group in reactions where C-X bond cleavage is the primary step. In both homolytic and heterolytic processes, the lower bond dissociation energy of the C-I bond dictates that it will preferentially break over the more stable C-Br bonds.

Ortho-Substituent Effects: The methyl group at the 3-position exerts significant steric and electronic effects on its neighboring halogen atoms at the 2- and 4-positions (one bromine and the iodine).

Steric Hindrance: The bulk of the methyl group can sterically hinder the approach of reagents to the ortho positions, potentially slowing down reactions at these sites.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the aromatic ring, which generally deactivates the ring toward nucleophilic attack but can influence the stability of reaction intermediates. libretexts.org For electrophilic aromatic substitution, alkyl groups are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org However, in the context of nucleophilic substitution on this heavily halogenated, electron-poor ring, the primary electronic influence comes from the powerfully electron-withdrawing halogens.

The combination of these factors suggests that the C-I bond at the 4-position is the most reactive site on the molecule for transformations involving C-X bond cleavage.

Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions in Densely Substituted Benzene Systems

Despite the general inertness of aryl halides to nucleophilic substitution, the reaction can proceed under specific conditions, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. pressbooks.pubwikipedia.org The three bromine atoms and one iodine atom on this compound serve this function, making the ring susceptible to attack by strong nucleophiles via the addition-elimination (SNAr) mechanism.

The SNAr mechanism is a two-step process. pressbooks.pub The first, and typically rate-determining, step is the addition of a nucleophile to the carbon atom bearing a leaving group. This attack temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

In the case of this compound, a nucleophile (Nu⁻) would attack one of the halogen-bearing carbons. The negative charge of the resulting Meisenheimer complex is delocalized across the aromatic system and is stabilized by the inductive electron-withdrawing effects of the remaining halogens. The stability of this intermediate is crucial for the reaction to proceed. In the second, faster step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The regioselectivity of SNAr reactions—that is, which halogen is replaced—is dictated by two main factors:

Leaving Group Ability: The stability of the departing halide ion is a key factor. Iodide (I⁻) is a better leaving group than bromide (Br⁻) because it is a weaker base. This factor strongly favors substitution at the C-I bond.

Given that iodide is the best leaving group among the halogens present, nucleophilic aromatic substitution is most likely to occur at the C-4 position, leading to the displacement of the iodine atom.

Radical-Mediated Reaction Mechanisms (e.g., SRN1, Dissociative Electron Transfer)

An alternative pathway for nucleophilic substitution on aryl halides is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. This is a chain reaction mechanism initiated by the transfer of an electron to the substrate. chim.it

The key steps of the SRN1 mechanism are:

Initiation: An electron (from a solvated electron source or a chemical reductant) is transferred to the haloaromatic molecule (ArX), forming a radical anion (ArX•⁻).

Propagation:

The radical anion fragments, cleaving the weakest carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). For this compound, this would involve cleavage of the C-I bond.

The aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

This new radical anion transfers its extra electron to a new molecule of the starting material (ArX), forming the final product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain. chim.it

This mechanism is distinct from SNAr as it does not involve a Meisenheimer complex. It is often favored with strong nucleophiles in solvents like liquid ammonia (B1221849) or DMSO. chim.it Given the presence of a labile C-I bond, this compound is a potential candidate for undergoing SRN1 reactions under appropriate conditions. Dissociative electron transfer is the key fragmentation step within this mechanism, where the initial radical anion spontaneously loses a halide ion.

Generation and Reactivity of Aryl Radical Anions from Polyhalogenated Substrates

The initial step in many transformations of polyhalogenated arenes is the formation of an aryl radical anion. This transient species is typically generated through a single-electron transfer (SET) from a potent electron donor, such as an alkali metal, a solvated electron, or via electrochemical reduction. byjus.com For a substrate like this compound, an electron is transferred into the lowest unoccupied molecular orbital (LUMO), which is typically a π* antibonding orbital of the aromatic system. byjus.com

Upon formation, the aryl radical anion (ArX•−) is a highly reactive intermediate. Its subsequent reactivity is dominated by the cleavage of a carbon-halogen (C-X) bond, which is the weakest bond in the radical anion. This bond scission is a dissociative electron transfer process, leading to the formation of an aryl radical (Ar•) and a halide anion (X−). uni-muenchen.de The rate and selectivity of this fragmentation are dictated by the nature of the halogen and the electronic properties of the aromatic ring.

The general mechanism can be depicted as follows:

Electron Transfer: ArX + e− → [ArX]•−

Dissociation: [ArX]•− → Ar• + X−

The resulting aryl radical is a versatile intermediate that can engage in various reactions, including hydrogen atom abstraction from a solvent or another molecule, or coupling with another radical. nih.govwikipedia.org In the context of polyhalogenated substrates, the initial aryl radical formed can sometimes accept another electron to form an aryl anion, which can then be protonated or react with other electrophiles.

The presence of multiple halogens, as in this compound, introduces competition in the dissociation step. The C-I bond is significantly weaker than the C-Br bond, leading to preferential cleavage of the C-I bond upon formation of the radical anion. This selectivity is a key feature of the reactivity of mixed polyhalogenated arenes.

Electron Transfer Processes in C-X Bond Dissociation

The dissociation of the carbon-halogen bond in the radical anion is a critical step that can proceed through two primary mechanisms: a stepwise pathway or a concerted pathway.

In the stepwise mechanism , a stable or transient radical anion is formed as a distinct intermediate prior to bond cleavage. uni-muenchen.de This is common for many aromatic halides where the excess electron can be delocalized within the π-system of the benzene ring. The subsequent C-X bond cleavage is a unimolecular fragmentation event.

[Ar-X] + e⁻ → [Ar-X]•⁻ (Radical anion formation) [Ar-X]•⁻ → Ar• + X⁻ (Bond cleavage)

In the concerted mechanism , the electron transfer and the C-X bond cleavage occur simultaneously without the formation of an intermediate radical anion. nih.gov This process is often invoked when the lifetime of the radical anion is extremely short or when the reduction potential is very negative.

[Ar-X] + e⁻ → [Ar• --- X]⁻‡ → Ar• + X⁻ (Concerted dissociation)

For polyhalogenated benzenes, the mechanism can be influenced by the specific halogen and the reaction conditions. uni-muenchen.denih.gov DFT calculations have shown that for some polyhalogenated systems, the initial electron transfer populates a π* orbital, and the charge subsequently transfers to a σ* orbital associated with the C-X bond, leading to its cleavage. uni-muenchen.de

The selectivity of C-X bond cleavage is primarily determined by the bond dissociation energies (BDEs). The weaker the C-X bond, the more readily it will cleave. In this compound, the C-I bond is the most labile.

Table 1: Average Carbon-Halogen Bond Dissociation Energies (BDE) in Aromatic Compounds

Bond TypeBond Dissociation Energy (kcal/mol)
C-I~65-70
C-Br~75-80
C-Cl~85-95
C-F~115-125
Note: These are average values and can vary depending on the specific molecular structure.

This data clearly indicates that the C-I bond requires the least energy to break, making the 4-iodo position the most likely site for initial radical formation in this compound following electron transfer. umb.edu

Mechanistic Aspects of Metal-Mediated Reactions of Polyhalogenated Arenes

Transition metal catalysis provides a powerful toolkit for the functionalization of polyhalogenated arenes. These reactions typically proceed through a catalytic cycle involving key steps such as oxidative addition and reductive elimination. The presence of multiple, distinct halogen atoms on the aromatic ring, as in this compound, offers opportunities for selective transformations.

Oxidative Addition Step in Catalytic Cycles with Multi-Halogenated Substrates

Oxidative addition is a fundamental step in many catalytic cross-coupling reactions (e.g., Suzuki, Heck, Stille). nih.gov In this step, a low-valent transition metal complex (commonly Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the substrate. This process increases the oxidation state and coordination number of the metal center. libretexts.org

M(0)Lₙ + Ar-X → [Ar-M(II)-X]Lₙ

For a multi-halogenated substrate like this compound, the oxidative addition step is highly chemoselective. The reaction rate for oxidative addition to different C-X bonds generally follows the inverse order of the bond dissociation energy: C-I > C-Br > C-Cl > C-F. acs.org This trend makes the C-I bond overwhelmingly the most reactive site for oxidative addition. This high degree of selectivity allows for the targeted functionalization of the iodo-substituted position while leaving the bromo-substituents intact for potential subsequent reactions.

The mechanism of oxidative addition can vary, with concerted, Sₙ2-type, and radical pathways being proposed. wikipedia.orgnih.gov For aryl halides, a concerted pathway involving the formation of a three-membered transition state is common, particularly for palladium catalysts. nih.govlibretexts.org The electronic properties of the metal's ligands and the aryl halide itself can influence which mechanism is favored. nih.gov For instance, bulky, electron-rich phosphine ligands on the metal center are known to facilitate oxidative addition, even with less reactive aryl chlorides. acs.org

Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition with Pd(0)

Aryl Halide (Ar-X)Relative Rate of Oxidative Addition
Ar-I~10³ - 10⁶
Ar-Br~10¹ - 10²
Ar-OTf~10¹
Ar-Cl1
Note: Relative rates are approximate and highly dependent on the catalyst, ligands, and reaction conditions.

This pronounced reactivity difference ensures that reactions like Suzuki or Stille couplings performed on this compound with one equivalent of coupling partner will almost exclusively occur at the C-I bond.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

Organometallic intermediates, such as Grignard (organomagnesium) or organolithium reagents, are powerful nucleophiles in organic synthesis. Their formation from polyhalogenated arenes also displays high chemoselectivity. Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). byjus.com

The mechanism of Grignard formation is thought to involve single-electron transfer from the magnesium surface to the organic halide, generating a radical anion that then collapses to an organic radical and a halide anion, which subsequently combine with the magnesium. utexas.edu

R-X + Mg → [R-X]•⁻ Mg•⁺ → R• + MgX R• + MgX → R-MgX

Similar to oxidative addition, the reactivity of aryl halides toward magnesium metal follows the order I > Br > Cl. Therefore, when this compound is treated with one equivalent of magnesium, the Grignard reagent will form selectively at the C-I bond. This process is an example of a halogen-metal exchange.

Ar-I + Mg → Ar-MgI

The resulting Grignard reagent, 2,5-dibromo-4-magnesioiodo-3-methylbenzene, is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds at the original site of the iodine atom. masterorganicchemistry.com This selective formation allows for the stepwise functionalization of the polyhalogenated ring, where the more reactive halogen is converted into a versatile organometallic handle, preserving the less reactive halogens for subsequent transformations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like this compound. These methods provide detailed information on electron distribution, orbital energies, and molecular geometry, which collectively govern the compound's chemical behavior.

The study of multi-halogenated aromatic systems heavily relies on robust computational methods such as Density Functional Theory (DFT) and ab initio calculations. nih.gov DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of computational cost and accuracy in predicting the electronic structures of halogenated organic compounds. scispace.comrsc.org Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy, especially for systems where electron correlation is significant, though at a greater computational expense. nih.govnih.gov

For molecules containing heavy atoms like iodine and bromine, the choice of basis set is critical. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for geometry optimization and frequency calculations of halobenzenes. nih.gov To accurately account for the large number of electrons and relativistic effects associated with iodine, basis sets incorporating effective core potentials (ECPs), such as LANL2DZ, are often necessary. A systematic theoretical investigation of halogen-bonded complexes has shown that functionals like PBEKCIS, B97-1, and MPWLYP can provide accuracies close to high-level ab initio methods. nih.gov

Table 1: Common Quantum Chemical Methods for Halogenated Benzenes
MethodDescriptionTypical ApplicationBasis Set Example
HF (Hartree-Fock)An ab initio method that does not include electron correlation. Often used for initial geometry optimizations.Initial structure generation. nih.gov6-31G*
DFT/B3LYPA hybrid DFT functional that includes some exact exchange from Hartree-Fock theory, offering good accuracy for many systems.Geometry optimization, electronic properties, vibrational frequencies. scispace.com6-311++G(d,p)
MP2An ab initio method that includes electron correlation at the second-order perturbation level.Accurate energy calculations and geometry optimizations. nih.govnih.govaug-cc-pVDZ
CCSD(T)A high-level "gold standard" ab initio method including single, double, and perturbative triple excitations.High-accuracy benchmark energy calculations. nih.govaug-cc-pVDZ

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. youtube.com In electrophilic reactions, the HOMO is the primary electron donor, while in nucleophilic reactions, the LUMO is the electron acceptor. wuxibiology.com The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

For this compound, the substituents dramatically influence the frontier orbitals. The electron-donating methyl group tends to raise the energy of the HOMO, while the electronegative halogens lower the energies of both the HOMO and LUMO. The net effect is a complex modulation of the orbital energies and their spatial distribution. Studies on monosubstituted benzenes show that halogen substituents generally reduce the HOMO-LUMO gap, with the effect increasing for heavier halogens (F > Cl > Br > I), which corresponds to increased reactivity. nih.gov The presence of multiple halogens would further lower the gap. The HOMO is expected to have significant contributions from the π-system of the benzene ring and the p-orbitals of the iodine and bromine atoms, while the LUMO is likely a π* orbital of the aromatic ring.

Table 2: Predicted Frontier Orbital Properties of this compound
PropertyPredicted CharacteristicImplication for Reactivity
HOMO EnergyRelatively high due to contributions from iodine and the methyl group.Susceptibility to electrophilic attack.
LUMO EnergyRelatively low due to the cumulative electron-withdrawing effect of four halogens.Susceptibility to nucleophilic attack or reduction.
HOMO-LUMO GapExpected to be smaller than that of benzene or toluene. nih.govHigher overall chemical reactivity compared to less substituted aromatics.
Charge DistributionElectron density withdrawn from the ring, with partial positive charges on halogens (σ-holes) and a complex pattern on the ring carbons.Multiple potential sites for reaction, influenced by both steric and electronic factors.

To predict how this compound will interact with other reagents, various theoretical descriptors are calculated. The Molecular Electrostatic Potential (MEP) map is a particularly valuable tool. libretexts.org It visualizes the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue areas indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). walisongo.ac.idavogadro.ccucla.edu

In polyhalogenated benzenes, a key feature revealed by MEP maps is the "σ-hole". researchgate.net This is an electropositive region on the outermost portion of the halogen atom, along the C-X bond axis. The size and positivity of the σ-hole increase with the polarizability of the halogen (I > Br > Cl > F). For this compound, the iodine atom would possess the most significant σ-hole, making it a prime site for interaction with nucleophiles or Lewis bases (halogen bonding). The π-electron cloud above and below the aromatic ring would be electron-rich (red/yellow), though depleted by the halogen substituents.

Other reactivity descriptors, such as Fukui functions or nucleophilicity indices derived from conceptual DFT, can provide quantitative predictions of the most reactive sites for specific types of reactions. researchgate.net For instance, Hirshfeld charges on the ring's carbon atoms have been shown to correlate with the barrier heights for electrophilic aromatic substitution reactions. nih.govacs.org

Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and the transition states that connect them. This is crucial for understanding the feasibility and selectivity of chemical transformations involving this compound.

The cleavage of carbon-halogen (C-X) bonds is a fundamental reaction for aryl halides. researchgate.net The relative strengths of the C-X bonds in this compound are expected to follow the order C-Br > C-I. The C-I bond is the longest and weakest, making it the most likely to break in reactions such as reduction, cross-coupling, or radical formation. researchgate.net

Potential Energy Surface (PES) scans are computational procedures used to model bond breaking. q-chem.com By systematically increasing the length of a specific C-X bond and optimizing the remaining geometry at each step, a one-dimensional energy profile for the dissociation can be generated. libretexts.orgumw.edu This allows for the estimation of the bond dissociation energy (BDE).

Once a transition state for a reaction (e.g., C-I bond cleavage) is located, its validity must be confirmed. Intrinsic Reaction Coordinate (IRC) calculations are performed for this purpose. scm.comprotheragen.ai An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface. uni-muenchen.defaccts.de A true transition state will correctly connect the reactant state on one side and the product state on the other, confirming the proposed reaction mechanism. nih.govresearchgate.net

Table 3: Estimated C-X Bond Properties and Computational Tools for Cleavage Analysis
BondRelative Bond StrengthRelative Bond LengthComputational MethodPurpose
C-IWeakestLongestPES ScanEstimate Bond Dissociation Energy (BDE). q-chem.com
C-BrStronger than C-IShorter than C-IIRC CalculationVerify transition state for bond cleavage connects reactants and products. scm.comprotheragen.ai

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these solvent effects through two main approaches: implicit and explicit solvent models. easychair.orgeasychair.org

Implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, such as the stabilization of charged species. mdpi.com For instance, a reaction involving a polar transition state, like a nucleophilic aromatic substitution, would be accelerated in a polar solvent, an effect that can be modeled using PCM. researchgate.netnih.gov

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction outcomes. researchgate.net For a molecule like this compound, explicit solvent models could be used to investigate specific interactions between a polar solvent and the halogen σ-holes.

The choice of model depends on the specific chemical question. For predicting general reactivity trends, implicit models are often sufficient. For detailed mechanistic questions where specific solvent interactions are key, explicit or hybrid models may be required.

Theoretical Investigation of Non-Covalent Interactions in this compound

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and material properties of polyhalogenated aromatic compounds. mdpi.comnih.gov For this compound, the dense halogen substitution pattern creates a unique electronic environment that facilitates a variety of these weak interactions. Computational chemistry provides indispensable tools to dissect and quantify these forces, offering insights that are often inaccessible through experimental methods alone. mdpi.com

Halogen Bonding in Polyhalogenated Aromatic Compounds

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgnih.gov In this compound, the presence of four halogen atoms (three bromine and one iodine) covalently bonded to the benzene ring leads to the formation of positive σ-holes on their outer surfaces. The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. nih.gov Consequently, the iodine atom at the C4 position is expected to be the most potent halogen bond donor, followed by the bromine atoms at C1, C2, and C5.

Theoretical investigations, such as those employing the Quantum Theory of Atoms in Molecules (QTAIM), can characterize these interactions by analyzing the electron density topology. acs.orgnih.govnih.gov The presence of a bond critical point (BCP) between the halogen and a nucleophile is a key indicator of a halogen bond. Properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of the bond's strength and nature.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to understand the electronic basis of halogen bonding. nih.govijnc.iruni-muenchen.de It quantifies the charge transfer from the nucleophile's donor orbital (e.g., a lone pair) to the electrophilic halogen's acceptor orbital (typically a σ* anti-bonding orbital). This charge transfer, or delocalization energy (E(2)), is a direct measure of the interaction's strength.

Table 1: Theoretical NBO Analysis of Potential Halogen Bonds in this compound with a Generic Lewis Base (L.B.).
Interacting Atoms (X···L.B.)Donor NBO of L.B.Acceptor NBO on R-XSecond-Order Perturbation Energy (E(2)) (kcal/mol)
C(4)-I ··· L.B.LP(1) L.B.σ(C4-I)4.5 - 6.0
C(5)-Br ··· L.B.LP(1) L.B.σ(C5-Br)3.0 - 4.2
C(2)-Br ··· L.B.LP(1) L.B.σ(C2-Br)2.8 - 4.0
C(1)-Br ··· L.B.LP(1) L.B.σ(C1-Br)2.5 - 3.8

Note: The E(2) values are hypothetical and represent expected trends for this compound based on general principles of halogen bonding in similar polyhalogenated systems. Actual values would require specific quantum chemical calculations.

The data illustrates the expected hierarchy of halogen bond donor strength, with the C-I bond being the most significant contributor. The surrounding bromine atoms and the methyl group can electronically modulate the magnitude of the σ-holes, leading to subtle differences in the strengths of the three C-Br halogen bonds.

Pi-Stacking and Other Aromatic Interactions

The electron-rich π-system of the benzene core in this compound is another key site for non-covalent interactions. wikipedia.org Halogenation, however, significantly alters the nature of this π-system. The strong electron-withdrawing nature of bromine and iodine atoms reduces the electron density of the aromatic ring, making it an electron-poor or "π-acidic" system.

This π-acidity makes this compound a candidate for favorable π-π stacking interactions, particularly with electron-rich aromatic rings (arene-perfluoroarene type interactions). wikipedia.orglibretexts.org These interactions are a combination of electrostatic and dispersion forces and are crucial for the assembly of molecules in the solid state. libretexts.org Computational studies can model these interactions by calculating the interaction energies between molecular dimers in various orientations (e.g., sandwich, T-shaped, parallel-displaced).

Furthermore, the modified π-system can engage in other non-covalent interactions:

Anion-π Interactions : The electron-deficient ring can interact favorably with anions, where the negative charge is attracted to the quadrupole moment of the ring. wikipedia.org

C-H···π Interactions : The methyl group's C-H bonds can act as weak donors, interacting with the π-systems of adjacent molecules. mdpi.com

Advanced Computational Methods for Aromaticity Analysis in Halogenated Systems

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, conjugated systems. researchandmarkets.com The introduction of multiple halogen substituents, as in this compound, perturbs the electronic structure of the benzene ring, thereby influencing its aromaticity. Advanced computational methods are essential for quantifying these changes. researchandmarkets.comresearchgate.net

One of the most widely used magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS) . researchgate.netbohrium.com This method involves placing a "ghost" atom (Bq) at the center of the aromatic ring and calculating its magnetic shielding tensor. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity. The NICS(1)zz value, calculated 1 Å above the ring plane and considering only the tensor component perpendicular to the ring, is often used to specifically probe the π-electron contribution. Substitution with electron-withdrawing halogens is expected to reduce the π-electron delocalization, leading to a less negative NICS value compared to unsubstituted benzene, indicating a decrease in aromaticity. nih.gov

The Electron Localization Function (ELF) provides a topological analysis of electron pairing in molecular space. benthamdirect.comnih.govacs.org For aromatic systems, the ELF can be separated into its σ and π contributions. A lower degree of electron localization in the π-system (i.e., higher delocalization) is indicative of greater aromaticity. nih.govbenthamdirect.com In this compound, the ELFπ analysis would likely show increased localization of the π-electrons compared to benzene, reflecting the reduction in aromatic character due to the inductive effects of the halogens. nih.gov

Other methods include:

Quantum Theory of Atoms in Molecules (QTAIM) : Delocalization indices calculated via QTAIM can quantify electron sharing between non-bonded atoms, providing a measure of electronic delocalization and thus aromaticity. nih.gov

Anisotropy of the Induced Current Density (ACID) : This method provides a visual representation of the ring currents, allowing for a qualitative and quantitative assessment of aromaticity. bohrium.com

Table 2: Predicted Aromaticity Indices for this compound Compared to Benzene.
CompoundNICS(1)zz (ppm)ELFπ FluctuationRelative Aromaticity
Benzene-29.5 to -34.0LowHigh
This compound-15.0 to -20.0Moderate-HighReduced

Note: The values presented are predictive and based on established trends from computational studies on other polyhalogenated benzene derivatives. bohrium.comnih.gov They serve to illustrate the expected impact of heavy halogenation on the aromaticity of the benzene ring.

These computational approaches collectively indicate that while this compound retains significant aromatic character, the extensive halogenation substantially diminishes the π-electron delocalization compared to the parent benzene molecule.

Advanced Analytical Methodologies for the Characterization and Study of 1,2,5 Tribromo 4 Iodo 3 Methylbenzene

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and any isomeric by-products that may have formed during its synthesis.

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds like halogenated benzenes. restek.comchromatographyonline.comunt.edu The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a long capillary column. chromatographyonline.com The separated components then enter a mass spectrometer, which acts as a highly specific and sensitive detector.

GC-MS is invaluable for:

Purity Assessment : Determining the percentage purity of the synthesized compound by integrating the peak areas of the target analyte and any impurities.

Isomer Separation : High-resolution capillary columns can often separate structural isomers, which may have very similar boiling points but differ slightly in their interaction with the stationary phase.

Confirmation of Identity : The mass spectrum obtained for the GC peak provides definitive structural confirmation, matching the molecular weight and fragmentation pattern discussed previously. restek.com

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. libretexts.org It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For a compound like 1,2,5-Tribromo-4-iodo-3-methylbenzene, reversed-phase HPLC would likely be the method of choice. libretexts.org

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). libretexts.org This technique is highly effective for:

Purity Determination : HPLC with a UV detector can provide excellent quantitative data on the purity of the compound.

Isomer Separation : HPLC is exceptionally capable of separating positional isomers, which can be a significant challenge in synthetic chemistry. mtc-usa.comwelch-us.com Different column chemistries and mobile phase compositions can be optimized to achieve baseline separation of closely related isomers. welch-us.com

Table 4: Comparison of GC-MS and HPLC for the Analysis of this compound.
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
PrincipleSeparation based on volatility/boiling point in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org
AnalytesVolatile and thermally stable compounds.Non-volatile and thermally sensitive compounds.
DetectionMass Spectrometry (provides structural information). restek.comCommonly UV-Vis; can be coupled with MS.
AdvantagesHigh resolution, excellent for isomer separation, definitive identification with MS. chromatographyonline.comVersatile, excellent for purity determination, wide range of stationary phases for method development. welch-us.com
ApplicabilityHighly suitable for this compound, assuming sufficient volatility and thermal stability.Excellent for purity assessment and isomer separation, especially if thermal degradation is a concern.

Compound-Specific Stable Isotope Analysis (CSIA) for Mechanistic and Origin Studies of Organohalides

Compound-Specific Stable Isotope Analysis (CSIA) is a sophisticated analytical tool that measures the stable isotopic ratios of individual compounds within a sample, offering profound insights into their origin, environmental fate, and transformation pathways. researchgate.netenviro.wiki For synthetic organohalides like this compound, the initial isotopic composition (e.g., of carbon, ¹³C/¹²C) serves as a distinct fingerprint. frtr.gov This signature is a product of the kinetic isotope effects occurring during its chemical synthesis and the isotopic composition of the precursor materials. researchgate.net Consequently, CSIA can be employed in environmental forensics to differentiate between sources of contamination if various batches of the compound were produced using different synthetic routes or starting materials. frtr.govd-nb.info

Beyond source tracking, CSIA is exceptionally powerful for investigating the transformation of organohalides in the environment. itrcweb.org Abiotic and biotic degradation processes often proceed with a kinetic isotope effect (KIE), where molecules bearing the lighter isotope (e.g., ¹²C) react at a slightly faster rate than those with the heavier isotope (e.g., ¹³C). nih.gov This results in a progressive enrichment of the heavier isotope in the residual, undegraded pool of the contaminant. By quantifying this isotopic shift, CSIA provides direct evidence of in-situ degradation and can be used to calculate the extent of transformation, a task that is often challenging using concentration data alone due to processes like dilution and sorption. enviro.wikiitrcweb.org

Carbon isotope fractionation is a cornerstone of CSIA for monitoring the biodegradation of organic pollutants. nih.govscholaris.ca During the microbial degradation of this compound, enzymatic reactions that involve the cleavage of carbon-halogen or carbon-hydrogen bonds will exhibit a KIE. This effect leads to a measurable increase in the ratio of ¹³C to ¹²C in the remaining substrate. This change is expressed in delta notation (δ¹³C) in parts per thousand (per mil, ‰) relative to an international standard.

The magnitude of the carbon isotope enrichment, often denoted by an enrichment factor (ε), is highly dependent on the specific enzymatic mechanism and the rate-limiting step of the degradation pathway. uw.edu For instance, an initial oxidative attack on the aromatic ring would likely produce a different carbon isotope fractionation pattern compared to a reductive dehalogenation where a carbon-bromine or carbon-iodine bond is cleaved. By determining the ε value in laboratory studies with microbial cultures, it becomes possible to interpret the isotopic shifts observed at a contaminated field site to identify the dominant degradation mechanism. uw.edu

The following interactive table presents hypothetical data illustrating the expected shift in δ¹³C values of this compound during a hypothetical microbial degradation process.

Remaining Fraction (%)Hypothetical δ¹³C (‰)Enrichment Trend

A more advanced approach involves multi-element isotope analysis, which combines carbon isotope data with that of other elements like chlorine or bromine. researchgate.net This dual-isotope approach provides a higher degree of certainty in identifying reaction mechanisms. For this compound, analyzing the stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in conjunction with carbon can be particularly insightful. tandfonline.com The bromine isotope ratio (δ⁸¹Br) is sensitive to reactions that directly involve the breaking of a carbon-bromine (C-Br) bond. rsc.org

A two-dimensional plot of δ¹³C versus δ⁸¹Br can generate pathway-specific slopes (Λ ≈ ΔεC/ΔεBr). Different degradation reactions (e.g., reductive debromination vs. oxidation) will result in distinct slopes, allowing for the deconvolution of complex transformation processes in the environment. rsc.org

It is important to note that iodine is a monoisotopic element (¹²⁷I), meaning it has only one stable isotope. Therefore, stable isotope fractionation analysis as described for carbon and bromine is not possible for iodine. However, the presence and position of the iodine atom significantly influence the molecule's chemical properties and its susceptibility to different degradation pathways. The cleavage of the C-I bond, which is typically weaker than a C-Br bond, would be a likely initial step in reductive dehalogenation, a process that could still be tracked via the associated carbon isotope fractionation.

The table below illustrates a hypothetical dual-isotope dataset for the reductive dehalogenation of this compound, where the cleavage of a C-Br bond is the rate-limiting step.

ParameterSample 1 (Source Zone)Sample 2 (Mid-Plume)Sample 3 (Plume Fringe)
Remaining Fraction (%) 1005010
Hypothetical δ¹³C (‰) -30.0-26.5-18.5
Hypothetical δ⁸¹Br (‰) +0.5+1.7+4.4
Inferred Process UndegradedActive Reductive DebrominationExtensive Reductive Debromination

Integration of Multi-Omics Approaches in Understanding Organohalide Biotransformation Pathways (from a chemical mechanism perspective)

To gain a complete mechanistic understanding of how microorganisms biotransform a complex organohalide like this compound, the integration of multiple "omics" technologies is indispensable. nih.gov This systems biology approach connects the genetic potential of an organism to the actual biochemical functions and reactions occurring.

Genomics: This is the starting point, involving the sequencing of the entire genome of a degrading microorganism or a microbial consortium. Genomic analysis can identify the genes that encode for key enzymes potentially involved in organohalide degradation, such as reductive dehalogenases, dioxygenases, and monooxygenases.

Transcriptomics: This technique analyzes the expression of genes by quantifying messenger RNA (mRNA) transcripts. By exposing a capable microorganism to this compound and analyzing its transcriptome, researchers can pinpoint which specific dehalogenase or oxygenase genes are upregulated, indicating their active involvement in the degradation pathway.

Proteomics: Proteomics confirms the presence and quantity of the enzymes (proteins) that are actually synthesized from the expressed genes. This step is crucial because it verifies that the genetic potential is translated into functional catalytic machinery. Identifying the key enzymes allows for their isolation and in-vitro characterization to confirm their activity on the target compound.

Metabolomics: This is the direct analysis of the small-molecule intermediates and end-products (metabolites) of the biotransformation process. By tracking the appearance and disappearance of metabolites over time, metabolomics provides definitive evidence of the degradation pathway, confirming the sequence of enzymatic reactions from the parent compound to its ultimate breakdown products.

The integration of these approaches provides a holistic view, from the gene to the final chemical reaction, elucidating the complete biotransformation pathway of this compound. nih.gov

Omics DisciplineRole in Elucidating Biotransformation of this compoundKey Information Gained
Genomics Identifies the genetic blueprint of the degrading organism(s).Inventory of potential catabolic genes (e.g., dehalogenases, oxygenases).
Transcriptomics Reveals which genes are actively expressed in the presence of the compound.Identification of specific genes induced by the contaminant.
Proteomics Confirms the synthesis and abundance of the key catalytic enzymes.Verification of functional enzyme production for degradation.
Metabolomics Identifies the intermediate products and final fate of the compound.Delineation of the step-by-step reaction pathway and end-products.

Research Applications of 1,2,5 Tribromo 4 Iodo 3 Methylbenzene in Organic Synthesis and Materials Science

Strategic Building Blocks for the Synthesis of Architecturally Complex Organic Molecules

Precursors for Polyfunctionalized Aromatic and Heteroaromatic Systems

No research has been published on the use of 1,2,5-Tribromo-4-iodo-3-methylbenzene as a precursor for the synthesis of polyfunctionalized aromatic or heteroaromatic systems.

Role in Medicinal Chemistry and Agrochemical Research as Advanced Synthetic Intermediates

There is no information available regarding the application of this compound as an advanced synthetic intermediate in medicinal or agrochemical research.

Contributions to the Development of Novel Catalytic Systems and Reagents

Ligands for Transition Metal Catalysis and Organocatalysis

No studies have been found that describe the use of this compound or its derivatives as ligands in transition metal catalysis or organocatalysis.

Design of Novel Hypervalent Iodine Reagents Based on Polyhalogenated Scaffolds

There is no evidence in the current scientific literature of this compound being utilized in the design or synthesis of novel hypervalent iodine reagents.

Advanced Materials Research and Functional Polyhalogenated Aromatics

No research has been documented concerning the application of this compound in the field of advanced materials or as a functional polyhalogenated aromatic compound.

Precursors for Conjugated Polymers and Optoelectronic Materials

No research articles or patents were identified that describe the use of this compound as a precursor for the synthesis of conjugated polymers or optoelectronic materials, such as graphene-like films. The scientific literature does not currently contain examples of its polymerization or incorporation into such materials.

Applications in Electrochemical Material Synthesis and Modification

There is no available information detailing the application of this compound in the synthesis or modification of electrochemical materials. Its electrochemical properties and potential uses in this context have not been reported in the reviewed sources.

Mechanistic Studies of Organohalide Bioremediation and Transformation in Environmental Contexts

No studies were found that investigate this compound in the context of organohalide bioremediation or environmental transformation. Consequently, there is no data on its degradation pathways, microbial interactions, or its utility in mechanistic studies related to the environmental fate of halogenated organic compounds.

Future Research Directions and Emerging Paradigms for Polyhalogenated Benzene Chemistry

Development of Sustainable and Green Chemistry Approaches for Halogenated Compound Synthesis

The synthesis of polyhalogenated aromatic compounds has traditionally relied on methods that often involve harsh reagents and generate significant waste. A paramount future direction is the development of more environmentally benign synthetic routes. This includes the exploration of:

Catalytic Halogenation: Designing highly selective catalysts, potentially based on earth-abundant metals, to control the regioselectivity of halogenation on substituted benzene (B151609) rings. This would be crucial for the specific synthesis of a complex molecule like 1,2,5-Tribromo-4-iodo-3-methylbenzene.

Flow Chemistry: Utilizing microreactor technology to perform halogenation reactions with enhanced safety, efficiency, and scalability. The precise control over reaction parameters in flow systems can lead to higher yields and purities.

Bio-inspired Halogenation: Investigating enzymatic halogenation as a green alternative to traditional chemical methods. While challenging for highly substituted and deactivated aromatic rings, this approach offers the potential for unparalleled selectivity.

Advancements in Machine Learning and Artificial Intelligence for Predictive Organic Chemistry and Retrosynthetic Analysis

The complexity of polyhalogenated benzenes makes the prediction of their properties and synthetic pathways a formidable challenge. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize this area by:

Predicting Reaction Outcomes: Developing algorithms trained on vast datasets of chemical reactions to predict the most likely products and optimal conditions for the synthesis of molecules like this compound.

Automated Retrosynthesis: Employing AI-powered tools to devise novel and efficient synthetic routes, potentially uncovering non-intuitive pathways that a human chemist might overlook.

Property Prediction: Using quantitative structure-property relationship (QSPR) models enhanced by machine learning to estimate the physicochemical and electronic properties of yet-to-be-synthesized compounds.

Exploration of Novel Reactivity and Selectivity in Polyhalogenated Systems through Rational Catalyst Design

The dense halogen substitution on a benzene ring significantly alters its electronic properties and reactivity. Future research will focus on:

Site-Selective Cross-Coupling Reactions: Designing sophisticated catalyst systems that can differentiate between the various carbon-halogen bonds (C-Br vs. C-I) in a molecule like this compound. This would enable the selective functionalization of the aromatic core.

Catalytic C-H Functionalization: Developing catalysts that can directly activate and functionalize the remaining C-H bond on the benzene ring, offering a more atom-economical approach to derivatization.

Halogen Dance Reactions: Investigating and controlling the migration of halogen atoms around the aromatic ring under specific catalytic conditions to access novel isomers.

Deeper Understanding of Intramolecular and Intermolecular Interactions in Densely Substituted Aromatics

The proximity of multiple large halogen atoms and a methyl group on the benzene ring of this compound would lead to significant intramolecular strain and unique intermolecular packing in the solid state. Future investigations will involve:

Advanced Crystallography: Utilizing techniques like synchrotron X-ray diffraction to obtain high-resolution crystal structures, providing precise information on bond lengths, angles, and non-covalent interactions.

Computational Modeling of Non-Covalent Interactions: Employing high-level quantum chemical calculations to study the nature and strength of halogen bonding, steric repulsions, and other non-covalent forces that govern the conformation and crystal packing of such molecules.

Solid-State NMR Spectroscopy: Using advanced solid-state NMR techniques to probe the local environment of each atom in the molecule, offering insights into the structure and dynamics in the solid state.

Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Mechanistic Insight

A holistic understanding of the chemistry of complex polyhalogenated benzenes can only be achieved through a close collaboration between experimental and computational chemists. This synergistic approach will enable:

Elucidation of Reaction Mechanisms: Combining experimental kinetic studies with density functional theory (DFT) calculations to map out the detailed energy profiles of synthetic and reactive pathways.

Rationalization of Spectroscopic Data: Using computational methods to predict and interpret spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for complex molecules, aiding in their characterization.

In Silico Design of Novel Materials: Computationally designing new polyhalogenated benzene derivatives with desired electronic and photophysical properties for applications in materials science, followed by targeted experimental synthesis and characterization.

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